Diatrizoate

Description

A commonly used x-ray contrast medium. As diatrizoate meglumine and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography.

Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity.

Diatrizoic acid has been reported in Bos taurus with data available.

Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures.

DIATRIZOIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.

A commonly used x-ray contrast medium. As DIATRIZOATE MEGLUMINE and as Diatrizoate sodium, it is used for gastrointestinal studies, angiography, and urography.

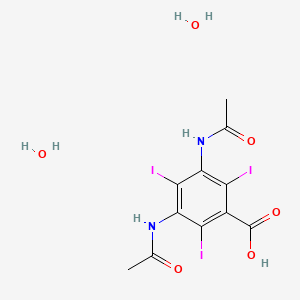

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044521 | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-01 g/L | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117-96-4 | |

| Record name | Diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>250 | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Diatrizoate Meglumine: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physical and chemical properties of diatrizoate meglumine (B1676163), alongside detailed experimental protocols for its use in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this compound.

Core Physical and Chemical Properties

Diatrizoate meglumine is an iodinated contrast agent. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₈H₂₆I₃N₃O₉ |

| Molecular Weight | 809.127 g/mol [1] |

| Appearance | White to off-white crystalline powder or rhombic needles[2][3] |

| Melting Point | 189-193 °C (with decomposition)[1][4] |

| Boiling Point | 614.1 °C at 760 mmHg (estimated)[1][4] |

| Density | 1.9465 g/cm³ (estimated)[1][4] |

| Solubility | Soluble in water.[3] Slightly soluble in DMSO.[2][5] |

| pKa of Diatrizoic Acid | 3.4[6] |

| pH of Solution | A solution for injection typically has a pH between 6.0 and 7.7.[6][7][8][9][10] A solution in water has a pH between 6.0 and 8.0.[3] |

| Vapor Pressure | 6.19E-16 mmHg at 25 °C[1][4] |

| Storage | Store at 20°C to 25°C (68°F to 77°F).[11][12] Protect from light.[11][12] |

Experimental Protocols

The following section provides detailed methodologies for key laboratory procedures involving diatrizoate meglumine.

Protocol 1: Preparation of a Standard Stock Solution for Analysis

This protocol details the preparation of a diatrizoate meglumine stock solution, a crucial first step for various analytical procedures.

Methodology:

-

Weighing: Accurately weigh the desired amount of diatrizoate meglumine powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder into a clean, calibrated volumetric flask.

-

Add a portion of the desired solvent (e.g., purified water or for specific analytical methods, a 0.8 g/L solution of sodium hydroxide (B78521) in methanol).[4]

-

Agitate the flask by vortexing or using a sonicator until the powder is completely dissolved.

-

-

Dilution to Final Volume:

-

Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Storage: Store the prepared stock solution in a well-closed container, protected from light, at the recommended storage temperature (20°C to 25°C).[11][12]

Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of diatrizoate meglumine in an aqueous buffer.

Methodology:

-

Preparation: Add an excess amount of diatrizoate meglumine powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the container to prevent solvent evaporation and place it in a shaker or agitator at a constant, controlled temperature. Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the solution through a low-binding filter (e.g., PVDF) or centrifuge the sample at a high speed.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of diatrizoate meglumine in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 3: Stability Assessment of Diatrizoate Meglumine Solutions

This protocol provides a general framework for assessing the stability of diatrizoate meglumine solutions under various laboratory conditions. A study on Gastrografin®, a product containing diatrizoate meglumine, indicated stability for at least 30 days under standard storage conditions.

Methodology:

-

Sample Preparation: Prepare a batch of diatrizoate meglumine solution at the desired concentration and in the relevant solvent or buffer. Distribute this solution into multiple, identical, sealed, and light-protected containers.

-

Storage Conditions:

-

Store the aliquots under a range of controlled environmental conditions that might be encountered in the laboratory. This could include variations in temperature (e.g., refrigerated, room temperature, elevated temperature) and light exposure (e.g., protected from light, exposed to ambient light).

-

Always include a control group stored under ideal conditions (e.g., 20-25°C, protected from light) for comparison.

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 7, 14, 30, and 60 days), remove one aliquot from each storage condition. Analyze the samples for:

-

Concentration: Use a validated stability-indicating method, such as HPLC, to determine the concentration of diatrizoate meglumine.

-

Degradation Products: The analytical method should be capable of separating and detecting any potential degradation products.

-

Physical Appearance: Visually inspect the solution for any changes in color, clarity, or the formation of precipitates.

-

-

Data Evaluation: Compare the analytical results from each time point and storage condition to the initial (time zero) data and the control group. This will allow for the determination of the degradation rate and the establishment of a reliable shelf-life for the solution under the tested conditions.

Safe Handling and Disposal

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). General guidelines for handling and disposal in a laboratory setting include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling diatrizoate meglumine powder or solutions.

-

Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

-

Waste Disposal: Dispose of diatrizoate meglumine waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain unless permitted by local regulations. Empty containers should be rinsed, and the rinsate collected as hazardous waste. The labels on the empty containers should be defaced before disposal.

References

- 1. uspnf.com [uspnf.com]

- 2. Diatrizoate meglumine | TargetMol [targetmol.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. benchchem.com [benchchem.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. Cell culture modeling to test therapies against hyperglycemia-mediated oxidative stress and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. camberpharma.com [camberpharma.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ehrs.upenn.edu [ehrs.upenn.edu]

A Technical Guide to the Solubility of Diatrizoate Sodium in Various Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diatrizoate sodium, a widely used iodinated contrast agent. The document details its solubility in aqueous systems and outlines comprehensive experimental protocols for determining its solubility in various buffer systems critical for pharmaceutical formulation and research.

Introduction to Diatrizoate Sodium

Diatrizoate sodium is the monosodium salt of diatrizoic acid, a tri-iodinated benzoic acid derivative. It is a well-established ionic, high-osmolar contrast medium used for a variety of radiological examinations, including angiography, urography, and computed tomography (CT) enhancement.[1][2] Its effectiveness as a contrast agent is due to the high atomic weight of the iodine atoms, which absorb X-rays, thereby enhancing the visibility of internal structures.[2]

The physicochemical properties of diatrizoate sodium, particularly its solubility, are of paramount importance for the formulation of stable, safe, and effective contrast media solutions. Commercial preparations are often formulated with buffers to maintain a physiological pH and ensure stability.[1][3]

General Solubility Profile

Diatrizoate sodium is characterized by its high solubility in water.[4] This property is essential for the preparation of concentrated solutions required for effective radiological contrast.

Table 1: General Solubility of Diatrizoate Sodium

| Solvent | Solubility | Notes |

| Water | 350 mg/mL | Yields a clear to slightly hazy, colorless solution.[5] |

| Ethanol | Slightly soluble | |

| Ether | Insoluble |

A 50% aqueous solution of diatrizoate sodium typically has a pH in the range of 6.5 to 8.0.[4]

Solubility in Different Buffer Systems

The solubility of diatrizoate sodium can be influenced by the pH and composition of the surrounding medium. In pharmaceutical formulations, buffers are used to control the pH, which can affect both the stability of the compound and its solubility. While specific quantitative data on the solubility of diatrizoate sodium in different buffers is not extensively published in public literature, commercial formulations have been noted to contain phosphate (B84403) and citrate (B86180) buffers, suggesting good solubility and compatibility.[1][3]

For research and formulation development, determining the empirical solubility in specific buffer systems is a critical step. The following table is presented as a template for researchers to record their experimental findings.

Table 2: Illustrative Template for Experimental Solubility of Diatrizoate Sodium in Various Buffers

| Buffer System | Molarity (mM) | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| Phosphate Buffer | e.g., 50 | e.g., 6.5 | e.g., 25 | [Experimental Value] |

| Phosphate Buffer | e.g., 50 | e.g., 7.0 | e.g., 25 | [Experimental Value] |

| Phosphate Buffer | e.g., 50 | e.g., 7.4 | e.g., 25 | [Experimental Value] |

| Citrate Buffer | e.g., 50 | e.g., 5.5 | e.g., 25 | [Experimental Value] |

| Citrate Buffer | e.g., 50 | e.g., 6.0 | e.g., 25 | [Experimental Value] |

| Citrate Buffer | e.g., 50 | e.g., 6.5 | e.g., 25 | [Experimental Value] |

| Tromethamine (Tris) Buffer | e.g., 50 | e.g., 7.0 | e.g., 25 | [Experimental Value] |

| Tromethamine (Tris) Buffer | e.g., 50 | e.g., 7.5 | e.g., 25 | [Experimental Value] |

| Tromethamine (Tris) Buffer | e.g., 50 | e.g., 8.0 | e.g., 25 | [Experimental Value] |

Experimental Protocols

This section provides detailed methodologies for determining the equilibrium solubility of diatrizoate sodium in various buffer systems. The protocols are based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Preparation of Buffer Solutions

Accurate preparation of buffer solutions is crucial for reliable solubility data.

-

Stock Solutions:

-

Prepare a 0.05 M solution of monobasic sodium phosphate (NaH₂PO₄).

-

Prepare a 0.05 M solution of dibasic sodium phosphate (Na₂HPO₄).

-

-

Mixing:

-

Combine the stock solutions in appropriate ratios to achieve the target pH of 7.4. Use a calibrated pH meter for accurate measurement.

-

For example, for a pH of 7.4, a common starting point is approximately 19% monobasic and 81% dibasic solution by volume.

-

-

pH Adjustment:

-

Fine-tune the pH using small additions of a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).

-

-

Stock Solutions:

-

Mixing and pH Adjustment:

-

Add the 0.1 M sodium citrate dihydrate solution to the 0.1 M citric acid solution until the desired pH of 6.0 is reached, as measured by a calibrated pH meter.[6]

-

Alternatively, dissolve the appropriate weights of citric acid and sodium citrate dihydrate in distilled water and adjust the final pH.[6]

-

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a gold standard for determining equilibrium solubility.

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

-

Add an excess amount of diatrizoate sodium powder to a vial containing a known volume of the desired buffer solution. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect the samples to ensure an excess of undissolved solid remains.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm).

-

Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of diatrizoate sodium.

Analytical Quantification

HPLC is a precise and specific method for quantifying diatrizoate sodium, especially in the presence of potential impurities or excipients.

Table 3: Example HPLC Method Parameters for Diatrizoate Sodium Analysis

| Parameter | Condition |

| Column | Anion exchange (e.g., Hamilton PRP-X100) or Reverse Phase C18 |

| Mobile Phase | Isocratic mixture of a buffer and an organic modifier. For an anion exchange column, this could be 0.05 M potassium phosphate dibasic and 0.1 M potassium chloride in a water/acetonitrile mixture (e.g., 90:10 v/v).[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV spectrophotometer at a wavelength of approximately 236-238 nm.[8][9] |

| Column Temperature | 25°C |

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of diatrizoate sodium of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Determination: Determine the concentration of diatrizoate sodium in the sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the buffer, accounting for the dilution factor.

Caption: Workflow for quantification of diatrizoate sodium by HPLC.

For simpler formulations without interfering excipients, UV-Vis spectrophotometry can be a rapid method for concentration determination.

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of diatrizoate sodium in the relevant buffer to determine the λmax, which is approximately 236 nm.[8]

-

Standard Preparation: Prepare a series of standard solutions of diatrizoate sodium of known concentrations in the same buffer used for the solubility experiment.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original solubility in the buffer, taking into account the dilution factor.

Conclusion

Diatrizoate sodium is a highly water-soluble compound, a characteristic that is fundamental to its use as a contrast agent. While its solubility in buffered solutions is critical for formulation, specific quantitative data is not widely available and must be determined empirically. The experimental protocols detailed in this guide, based on the shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for researchers and formulation scientists to accurately determine the solubility of diatrizoate sodium in various buffer systems. This data is essential for the development of stable, safe, and effective diatrizoate-based contrast media.

References

- 1. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 2. DailyMed - GASTROGRAFIN- diatrizoate meglumine and diatrizoate sodium liquid [dailymed.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Diatrizoate sodium | 737-31-5 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]

- 9. Stability indicating spectrophotometric and spectrodensitometric methods for the determination of diatrizoate sodium in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Diatrizoate in Cell Separation by Density: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which diatrizoate-based density gradient media are utilized to separate cell populations. The focus is on the principles of density gradient centrifugation, the physicochemical properties of the separation media, and the practical application of these principles in a laboratory setting. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are included to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Principle of Density Gradient Cell Separation

Density gradient centrifugation is a widely used laboratory technique for the separation of cells and other biological particles based on their size and density.[1] When a heterogeneous cell suspension is layered over a density gradient medium and subjected to centrifugal force, the cells migrate through the medium until they reach a point where their own density equals that of the surrounding medium, their isopycnic point.[2] This results in the formation of distinct layers of different cell types, allowing for their isolation and subsequent analysis.[1]

Diatrizoate, a derivative of tri-iodobenzoic acid, is a key component of many commercially available density gradient media. Its primary role is to increase the density of the aqueous solution to a precise level required for the separation of specific cell types.[3]

The Role of Diatrizoate and Other Components

Diatrizoate-based separation media are typically composed of sodium diatrizoate and a polysaccharide, such as Ficoll (a high-molecular-weight sucrose (B13894) polymer) or polysucrose.[3][4] This combination offers several advantages:

-

High Density and Low Viscosity: Sodium diatrizoate allows for the creation of solutions with high density while maintaining a relatively low viscosity, which is crucial for the efficient migration of cells through the gradient.

-

Osmolality Control: The concentration of sodium diatrizoate is carefully adjusted to maintain an appropriate osmolality, which helps to preserve cell viability and prevent cell shrinkage or swelling during the separation process.

-

Cell Aggregation: The polysaccharide component, such as Ficoll or polysucrose, promotes the aggregation of erythrocytes (red blood cells), which increases their sedimentation velocity and facilitates their pelleting at the bottom of the tube.[4]

Physicochemical Properties of Diatrizoate-Based Media

The effectiveness of cell separation using diatrizoate-based media is highly dependent on the precise physicochemical properties of the solution. The most critical parameter is the density of the medium, which is tailored to the specific cell types being separated.

| Media Component | Concentration (in Histopaque®-1077) | Contribution to Properties |

| Sodium Diatrizoate | 90 g/L[4] | Increases the density of the medium to 1.077 g/mL.[4] |

| Polysucrose | 57 g/L[4] | Induces erythrocyte aggregation, aiding their sedimentation.[4] |

Mechanism of Peripheral Blood Mononuclear Cell (PBMC) Separation

A primary application of diatrizoate-based density gradient centrifugation is the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. PBMCs, which include lymphocytes and monocytes, have a lower density than granulocytes and erythrocytes.

During centrifugation of whole blood layered on a diatrizoate-based medium with a density of 1.077 g/mL, the following separation occurs:

-

Erythrocytes and Granulocytes: These cells have a higher density (>1.077 g/mL) and therefore sediment through the density gradient medium to form a pellet at the bottom of the tube.

-

PBMCs: Lymphocytes and monocytes have a density less than 1.077 g/mL and therefore band at the interface between the plasma and the density gradient medium.[5]

-

Platelets: Most platelets remain in the plasma layer due to their low density.

This differential migration allows for the efficient isolation of a highly enriched population of PBMCs.

Cell Densities

| Cell Type | Typical Density (g/mL) |

| Peripheral Blood Mononuclear Cells (PBMCs) | < 1.077 |

| Granulocytes (Neutrophils, Eosinophils, Basophils) | > 1.077[5] |

| Erythrocytes (Red Blood Cells) | > 1.077[5] |

Quantitative Outcomes of PBMC Separation

The use of diatrizoate-based density gradient media allows for the isolation of PBMCs with high purity, viability, and recovery.

| Parameter | Typical Outcome | Reference |

| Purity of Mononuclear Cells | 95% ± 5% | [3] |

| Viability of Separated Cells | > 90% | [3] |

| Recovery of Lymphocytes | 60% ± 20% | [3] |

| Granulocyte Contamination | 3% ± 2% | [3] |

| Erythrocyte Contamination | 5% ± 2% | [3] |

Experimental Protocol: Isolation of PBMCs from Human Whole Blood

This protocol provides a detailed methodology for the isolation of PBMCs from whole blood using a diatrizoate-based density gradient medium such as Ficoll-Paque™ PLUS or Histopaque®-1077.

Materials:

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

Diatrizoate-based density gradient medium (density 1.077 g/mL), warmed to room temperature

-

Phosphate-Buffered Saline (PBS), sterile

-

15 mL or 50 mL conical centrifuge tubes, sterile

-

Serological pipettes, sterile

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Blood Dilution: Dilute the whole blood with an equal volume of PBS in a conical tube. This reduces the viscosity of the blood and improves the separation.

-

Layering the Density Gradient Medium: Carefully add the required volume of the density gradient medium to a new conical tube. For a 15 mL tube, 3 mL is typically used, and for a 50 mL tube, 15 mL is common.

-

Layering the Diluted Blood: Slowly and carefully layer the diluted blood on top of the density gradient medium. It is crucial to avoid mixing the blood and the medium to maintain a sharp interface.

-

Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.[6] The slow deceleration prevents disruption of the cell layers.

-

Harvesting PBMCs: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer (at the interface): A "buffy coat" containing the PBMCs

-

Third layer: The clear density gradient medium

-

Bottom pellet: Erythrocytes and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Then, using a clean pipette, carefully collect the buffy coat layer and transfer it to a new conical tube.

-

-

Washing the PBMCs: Add at least 3 volumes of PBS to the collected PBMCs to wash away the density gradient medium and remaining platelets.

-

Pelleting the PBMCs: Centrifuge the washed cells at 100-250 x g for 10 minutes at room temperature.

-

Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of PBS or cell culture medium for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow for PBMC Isolation

Caption: Experimental workflow for the isolation of PBMCs using diatrizoate-based density gradient centrifugation.

Logical Relationship in Cell Separation

Caption: Logical diagram illustrating the separation of blood components based on density.

Cellular Effects of Diatrizoate

While the primary mechanism of diatrizoate in cell separation is the creation of a dense medium for isopycnic centrifugation, it is important to consider its potential direct effects on the cells being isolated. Diatrizoate is an ionic, iodinated contrast agent, and its interaction with cells is a subject of ongoing research.

Current understanding suggests that the direct cellular effects of diatrizoate during the relatively short duration of a typical cell separation protocol are minimal, as evidenced by the high viability of the isolated cells.[3] However, prolonged exposure or high concentrations of diatrizoate and other contrast agents have been shown in various in vitro studies to potentially induce cellular stress responses and affect cell signaling pathways. The hyperosmolar nature of diatrizoate solutions can cause transient changes in cell volume. While specific signaling pathway disruptions directly attributable to diatrizoate during routine cell separation are not extensively documented, it is a factor to consider, particularly in sensitive downstream applications. Researchers should be aware that the isolation procedure itself, including exposure to the separation medium, can be a source of cellular stress.

Conclusion

Diatrizoate-based density gradient centrifugation is a robust and reliable method for the separation of cells, particularly for the isolation of PBMCs from whole blood. The mechanism relies on the fundamental principles of isopycnic separation, where cells migrate to a position within the gradient that matches their own density. The carefully formulated physicochemical properties of diatrizoate-containing media, including their high density and controlled osmolality, are critical for achieving high purity, viability, and recovery of the target cell population. This guide provides the foundational knowledge and practical protocols for the successful application of this essential cell separation technique in a research and development setting.

References

- 1. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new cellular stress response that triggers centriolar satellite reorganization and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Decoding Cellular Stress States for Toxicology Using Single-Cell Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Diatrizoate Solutions at Various Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate, available as salts of diatrizoic acid such as diatrizoate meglumine (B1676163) and diatrizoate sodium, is a widely used ionic, high-osmolar iodinated contrast medium for radiological examinations. The stability of diatrizoate solutions is a critical parameter that ensures their safety and efficacy. This technical guide provides an in-depth analysis of the stability of diatrizoate solutions under various temperature conditions, detailing degradation pathways, kinetics, and analytical methodologies for stability assessment. The information presented is intended to support research, development, and quality control of diatrizoate-based contrast media.

Physicochemical Properties and General Stability

Diatrizoate solutions are aqueous formulations of diatrizoate meglumine and/or diatrizoate sodium. They are typically clear, colorless to pale yellow solutions. The stability of these solutions is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.

General Storage Recommendations:

-

Diatrizoate meglumine and diatrizoate sodium solutions are typically recommended to be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2]

-

Protection from light is crucial for maintaining the stability of the solution.[1][2]

-

Exposure to freezing temperatures should be avoided as it may lead to crystallization of the diatrizoate salts. Should crystallization occur, the solution can be brought to room temperature and shaken vigorously to ensure complete dissolution of the crystals before use.[3]

Degradation Pathways and Kinetics

The primary degradation pathway for diatrizoate in aqueous solutions is the hydrolysis of the two amide bonds at the 3 and 5 positions of the benzene (B151609) ring. This hydrolysis is significantly influenced by pH and temperature.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, diatrizoate degrades to form the 3,5-diamino-2,4,6-triiodobenzoic acid derivative.[4] This degradation product is also a synthetic precursor of diatrizoate and has been reported to have cytotoxic and mutagenic effects, making its monitoring in the final product critical.[4]

The degradation of diatrizoate sodium under acidic and alkaline conditions has been shown to follow pseudo-first-order kinetics.[4]

Table 1: Kinetic Parameters for the Degradation of Diatrizoate Sodium under Acidic Conditions [4]

| Temperature (°C) | Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) |

| 70 | 0.045 | 15.40 |

| 80 | 0.078 | 8.88 |

| 90 | 0.135 | 5.13 |

Activation Energy (Ea) for acidic degradation was calculated to be 16.85 kcal/mol from the Arrhenius plot.[4]

Table 2: Kinetic Parameters for the Degradation of Diatrizoate Sodium under Alkaline Conditions

| Condition | Temperature (°C) | Half-life (t½) |

| 0.1 N Potassium Hydroxide | 85 | 2 days |

Thermal, Oxidative, and Photolytic Degradation

While specific kinetic data for thermal (at neutral pH), oxidative, and photolytic degradation of diatrizoate solutions in a pharmaceutical context are not extensively available in the public domain, forced degradation studies are performed to assess the stability-indicating nature of analytical methods. These studies provide qualitative and semi-quantitative information on the potential for degradation under these stress conditions.

Forced Degradation Conditions:

-

Thermal Degradation: Exposure to dry heat at temperatures above accelerated stability conditions (e.g., 105°C for 48 hours) is a common approach.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂ at room temperature for 24 hours) is used to induce oxidative degradation.

-

Photolytic Degradation: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) is performed to assess photosensitivity.

Studies on the photodegradation of diatrizoate in environmental contexts have shown that it can be degraded by UV radiation, with the reaction being more efficient in the presence of oxidizing agents like persulfate.[2][4] The degradation pathways in these instances involve deiodination-hydroxylation, decarboxylation-hydroxylation, and side-chain cleavage.[4]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of diatrizoate solutions involves subjecting the samples to forced degradation conditions and analyzing the resulting solutions using validated stability-indicating analytical methods.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of diatrizoate (e.g., 1 mg/mL) in various media for stress testing.

-

Acid Hydrolysis: Treat the diatrizoate solution with an acid (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

-

Base Hydrolysis: Treat the diatrizoate solution with a base (e.g., 0.1 N NaOH) and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

-

Oxidative Degradation: Treat the diatrizoate solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for an extended period (e.g., 24 hours).

-

Thermal Degradation: Store the diatrizoate solution at a high temperature (e.g., 105°C) for a defined duration (e.g., 48 hours).

-

Photolytic Degradation: Expose the diatrizoate solution to controlled UV and visible light sources for a specified duration.

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating Analytical Methods

HPLC is the most widely used technique for the quantitative determination of diatrizoate and its degradation products due to its high specificity, sensitivity, and accuracy.

Table 3: Example HPLC Method Parameters for Diatrizoate Stability Testing [4]

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol (B129727) and water (e.g., 25:75 v/v), with pH adjusted with phosphoric acid. |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector |

| Wavelength | 238 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Spectrophotometric methods, particularly derivative spectrophotometry, can be employed for the determination of diatrizoate in the presence of its degradation products. These methods are often simpler and faster than HPLC but may have lower specificity.

Table 4: Example Spectrophotometric Method Parameters for Diatrizoate Stability Testing

| Parameter | Specification |

| Method | First Derivative (D1) Spectrophotometry |

| Wavelength | 231.2 nm (zero crossing of the degradate) |

| Solvent | Methanol |

TLC combined with densitometric scanning offers a viable alternative for the separation and quantification of diatrizoate and its degradation products.

Table 5: Example TLC-Densitometry Method Parameters for Diatrizoate Stability Testing

| Parameter | Specification |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform:Methanol:Ammonium Hydroxide (e.g., 20:10:2 by volume) |

| Detection Wavelength | 238 nm |

| Application | Band-wise application of samples |

Visualizations

Diatrizoate Degradation Pathway

Caption: Hydrolytic degradation pathway of diatrizoate.

General Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation stability study.

Conclusion

The stability of diatrizoate solutions is primarily challenged by hydrolytic degradation under both acidic and basic conditions, leading to the formation of a 3,5-diamino derivative. The rate of this degradation is temperature-dependent and follows pseudo-first-order kinetics. While less quantitative data is available for thermal, oxidative, and photolytic degradation in pharmaceutical preparations, established forced degradation protocols coupled with robust, stability-indicating analytical methods such as HPLC, spectrophotometry, and TLC-densitometry are essential for a comprehensive stability assessment. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to ensure the quality, safety, and efficacy of diatrizoate-based contrast media.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comparative study on the degradation of iohexol and diatrizoate during UV/persulfate process: kinetics, degradation pathways and iodinated disinfection by-products - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Diatrizoate Meglumine vs. Diatrizoate Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatrizoate, a tri-iodinated benzoic acid derivative, is a widely utilized ionic, high-osmolar contrast agent in radiological imaging.[1] It is commonly formulated as a salt of either meglumine (B1676163) or sodium, or a mixture of both. While both salts provide radiopacity for imaging, their distinct physicochemical and biological properties can significantly influence their suitability for specific research applications. This in-depth technical guide provides a comprehensive comparison of diatrizoate meglumine and diatrizoate sodium, focusing on their core properties, biological effects, and the experimental methodologies used for their evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting the appropriate diatrizoate salt for their preclinical and clinical research endeavors.

Introduction

Diatrizoic acid is a first-generation ionic monomeric contrast medium.[2] Its salts, primarily diatrizoate meglumine and diatrizoate sodium, are extensively used in various diagnostic imaging procedures, including angiography, urography, and computed tomography (CT).[3][4] The fundamental principle behind their function lies in the high atomic weight of the iodine atoms, which effectively attenuates X-rays, thereby enhancing the contrast of anatomical structures.[5][6] The choice between the meglumine and sodium salts, or their combination, is often dictated by the specific requirements of the imaging procedure and the desired balance between radiopacity, viscosity, osmolality, and potential adverse effects. Understanding the nuanced differences between these two salts is paramount for optimizing experimental design and ensuring the accuracy and reproducibility of research findings.

Physicochemical Properties: A Comparative Analysis

The selection of a diatrizoate salt for a research application is heavily influenced by its physicochemical properties. These properties not only affect the quality of the resulting image but also have implications for the biological response to the contrast agent. The following tables summarize the key quantitative data for diatrizoate meglumine and diatrizoate sodium.

| Property | Diatrizoate Meglumine | Diatrizoate Sodium | Reference(s) |

| Molecular Formula | C18H26I3N3O9 | C11H8I3N2NaO4 | [3][5] |

| Molecular Weight ( g/mol ) | 809.13 | 635.90 | [3][5] |

| Organically Bound Iodine (%) | 47.1% | 59.9% | [5] |

| Solubility in Water | 89 g/100 mL at 20°C | 350 mg/mL (35 g/100mL) to 600 g/L (60 g/100mL) at 20°C | [7][8][9][10] |

| pH of Solution | 6.0 - 7.6 | 6.5 - 8.0 (for a 50% aqueous solution) | [11][12] |

Table 1: General Physicochemical Properties

| Property | Diatrizoate Meglumine | Diatrizoate Sodium | Reference(s) |

| Viscosity | Solutions are considerably more viscous than those of the sodium salt. A 60% increase in injection time through a 21-gauge needle compared to the sodium salt has been reported. | Solutions are less viscous than those of the meglumine salt. | [13] |

| Osmolality | High-osmolar | High-osmolar | [1][2] |

Table 2: Solution Properties

Note: Osmolality and viscosity are highly dependent on the concentration of the solution. Formulations often contain a mixture of both salts to optimize these properties. For example, a 76% solution containing 66% diatrizoate meglumine and 10% diatrizoate sodium has an osmolality of 2016 mOsm/kg and a viscosity of 9 cP at 37°C.[14]

Biological Effects and Signaling Pathways

The biological effects of diatrizoate salts are largely attributed to their high osmolality and, to a lesser extent, direct chemotoxicity. These effects can trigger a cascade of cellular events, particularly in the kidneys and vascular endothelium.

Contrast-Induced Acute Kidney Injury (CI-AKI)

A primary concern with the use of high-osmolar contrast media is the risk of CI-AKI. The pathogenesis is multifactorial and involves:

-

Renal Medullary Hypoxia: The high osmolality of the contrast agents induces diuresis and increases blood viscosity, leading to reduced blood flow in the renal medulla and subsequent hypoxia.

-

Direct Tubular Cytotoxicity: Diatrizoate has been shown to be directly toxic to renal proximal tubule cells. This toxicity is dose-dependent and can lead to apoptosis and necrosis.

-

Oxidative Stress: The generation of reactive oxygen species (ROS) plays a crucial role in CI-AKI. This can lead to DNA damage, lipid peroxidation, and activation of pro-inflammatory pathways.

-

Inflammation: Contrast media can trigger an inflammatory response in the kidneys, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.

Signaling Pathways in CI-AKI

Several signaling pathways are implicated in the cellular response to diatrizoate-induced renal stress.

Figure 1: Simplified signaling pathways in diatrizoate-induced cellular injury.

-

Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by diatrizoate, Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), as a protective mechanism.[15]

-

NF-κB Pathway: The activation of the transcription factor NF-κB is a key event in the inflammatory response. Diatrizoate-induced ROS can activate NF-κB, leading to the transcription of pro-inflammatory genes and the subsequent release of cytokines and chemokines.

-

Apoptosis Pathways: Diatrizoate can induce apoptosis in renal tubular cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Endothelial and Blood-Brain Barrier Effects

The hyperosmolality of diatrizoate solutions can cause transient dehydration of endothelial cells, leading to the opening of tight junctions and increased vascular permeability. This effect is also observed at the blood-brain barrier (BBB), where diatrizoate can cause a temporary increase in permeability.

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the evaluation of diatrizoate salts.

In Vitro Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., human renal proximal tubule epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Diatrizoate Solutions: Prepare serial dilutions of diatrizoate meglumine and diatrizoate sodium in serum-free cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared diatrizoate solutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Figure 2: Workflow for the MTT assay.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with diatrizoate meglumine and diatrizoate sodium in a multi-well plate as described for the MTT assay.

-

Cell Detachment: After the incubation period, detach adherent cells using trypsin-EDTA. For suspension cells, gently resuspend the cell pellet.

-

Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[20][21]

-

Incubation: Incubate the mixture for 3-5 minutes at room temperature.[21]

-

Cell Counting: Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[20]

In Vivo Assessment of Nephrotoxicity in an Animal Model

Protocol (Generalized for a Rat Model):

-

Animal Model: Utilize male Sprague-Dawley or Wistar rats. To increase susceptibility to CI-AKI, a pre-existing renal impairment can be induced, for example, by a single intraperitoneal injection of indomethacin (B1671933) (a prostaglandin (B15479496) inhibitor) and Nω-nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor) 30 minutes before contrast administration.[22] Dehydration by water deprivation for 24 hours prior to contrast injection is also a common practice.[23]

-

Contrast Media Administration: Administer diatrizoate meglumine or diatrizoate sodium intravenously via the tail vein at a clinically relevant dose. A control group should receive an equivalent volume of saline.

-

Sample Collection: Collect blood samples at baseline and at various time points post-injection (e.g., 24 and 48 hours) for the measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[24]

-

Urine Collection: House the animals in metabolic cages for urine collection to measure urinary biomarkers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

-

Histopathological Analysis: At the end of the experiment (e.g., 48 hours post-injection), euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, cast formation, and other signs of renal damage.

-

Molecular Analysis: Kidney tissue can also be snap-frozen in liquid nitrogen for subsequent analysis of gene and protein expression related to oxidative stress and inflammation (e.g., Nrf2, HO-1, NF-κB).

Assessment of Blood-Brain Barrier Permeability

Protocol (Generalized for a Rodent Model):

-

Animal Preparation: Anesthetize the animal and cannulate the femoral artery and vein for blood sampling and injection, respectively.

-

Contrast Media Administration: Inject a bolus of diatrizoate meglumine or diatrizoate sodium intravenously.

-

Tracer Injection: At a specified time after contrast administration, inject a BBB-impermeable tracer, such as Evans blue dye or radiolabeled sucrose.

-

Blood and Brain Tissue Collection: Collect blood samples at various time points to determine the plasma concentration of the tracer. At the end of the experiment, perfuse the animal with saline to remove intravascular tracer, and then collect the brain tissue.

-

Quantification of Tracer Extravasation: Homogenize the brain tissue and quantify the amount of tracer that has extravasated into the brain parenchyma using spectrophotometry (for Evans blue) or liquid scintillation counting (for radiolabeled tracers).

-

Permeability Calculation: Calculate the BBB permeability-surface area product (PS product) by relating the amount of tracer in the brain to the integral of the plasma tracer concentration over time.

Discussion and Conclusion

The choice between diatrizoate meglumine and diatrizoate sodium for research applications requires careful consideration of their distinct properties. Diatrizoate sodium offers the advantage of lower viscosity, which can be beneficial for rapid injections and for use with smaller gauge needles.[13] However, its higher osmolality per unit of iodine compared to the meglumine salt may lead to more pronounced osmotic effects. Conversely, diatrizoate meglumine, while more viscous, may be preferred in situations where a lower osmotic load is desirable.

From a biological perspective, the hyperosmolality of both salts is a major driver of their adverse effects, including nephrotoxicity and endothelial damage. While direct comparative studies on their differential effects on specific signaling pathways are limited, it is plausible that the different cations could modulate cellular responses. For instance, the sodium load from diatrizoate sodium could have distinct effects on ion transport and cellular homeostasis compared to the relatively inert meglumine cation.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]

- 3. Meglumine Diatrizoate | C18H26I3N3O9 | CID 8566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparison of the excretion of sodium and meglumine diatrizoate at urography with simulated compression: an experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 7. Diatrizoate sodium CAS#: 737-31-5 [m.chemicalbook.com]

- 8. Sodium Amidotrizoate | C11H8I3N2NaO4 | CID 23672589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sodium diatrizoate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Diatrizoate sodium | 737-31-5 [chemicalbook.com]

- 12. MEGLUMINE DIATRIZOATE | 131-49-7 [chemicalbook.com]

- 13. Viscosity of iodinated contrast agents: significance for peripheral venous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HYPAQUE™-76(Diatrizoate Meglumine and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]

- 15. Contrast media (meglumine diatrizoate) aggravates renal inflammation, oxidative DNA damage and apoptosis in diabetic rats which is restored by sulforaphane through Nrf2/HO-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. MTT (Assay protocol [protocols.io]

- 20. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. A novel contrast-induced acute kidney injury mouse model based on low-osmolar contrast medium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Contrast-induced nephropathy in an animal model: Evaluation of novel biomarkers in blood and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of diatrizoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is a tri-iodinated benzoic acid derivative widely utilized as a radiocontrast agent in diagnostic imaging.[1] Its high atomic weight iodine atoms effectively absorb X-rays, enhancing the visibility of internal structures such as blood vessels, the gastrointestinal tract, and the urinary system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and experimental protocols related to diatrizoic acid.

Chemical Structure and Identification

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a white to off-white crystalline powder.[1][2] It can exist in both anhydrous and dihydrate forms.

Synonyms: Amidotrizoic Acid, Urografin Acid, Urotrast.[1]

| Identifier | Value |

| IUPAC Name | 3,5-diacetamido-2,4,6-triiodobenzoic acid[1] |

| CAS Number | 117-96-4 (anhydrous)[3], 50978-11-5 (dihydrate)[4] |

| Molecular Formula | C₁₁H₉I₃N₂O₄[1] |

| Molecular Weight | 613.91 g/mol [1] |

| SMILES | CC(=O)NC1=C(I)C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I[1] |

| InChI | InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)[1] |

Physicochemical Properties

The physicochemical properties of diatrizoic acid are crucial for its formulation and behavior in biological systems.

| Property | Value | Reference |

| pKa | 3.4 (Uncertain) | [2][5] |

| 0.92 (Predicted) | [6] | |

| Melting Point | >300 °C | [2][6] |

| Solubility | ||

| Water | Very slightly soluble; 500 g/L (25 °C) | [3][7] |

| Alcohol | Very slightly soluble | [7] |

| Dimethylformamide | Soluble | [7] |

| Alkali Hydroxide Solutions | Soluble | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.3 (at 20 °C) | [3] |

Pharmacokinetics and Pharmacodynamics

Mechanism of Action

The diagnostic efficacy of diatrizoic acid is based on the principle of X-ray attenuation. The three iodine atoms in its structure have a high atomic number, which allows them to absorb X-rays more effectively than the surrounding soft tissues. This differential absorption creates a contrast in the radiographic image, enabling clear visualization of the organs and vessels through which the contrast agent is distributed.

Caption: Mechanism of action of diatrizoic acid as a radiocontrast agent.

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Absorption | Sparingly absorbed from the intact gastrointestinal tract. | |

| Distribution | Rapidly distributed throughout the extracellular fluid following intravascular administration. | |

| Volume of Distribution (Vd) | Approximately 0.2 L/kg (consistent with extracellular fluid volume). | [8] |

| Metabolism | Not metabolized. | [5] |

| Excretion | Primarily excreted unchanged in the urine via glomerular filtration.[5] | |

| Renal Clearance | Approximates glomerular filtration rate (GFR), typically 107-139 mL/min for males and 87-107 mL/min for females.[9] | |

| Biological Half-life | 30-60 minutes in patients with normal renal function. | |

| Plasma Protein Binding | < 10% | [5] |

Experimental Protocols

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid is a multi-step process, typically starting from 3,5-diaminobenzoic acid.

Caption: General workflow for the synthesis of diatrizoic acid.

Detailed Protocol for Synthesis:

-

Iodination of 3,5-Diaminobenzoic Acid:

-

Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid and cool the solution in an ice bath.

-

Slowly add a solution of an iodinating agent (e.g., potassium iododichloride) with vigorous stirring, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by HPLC.

-

Isolate the crude 3,5-diamino-2,4,6-triiodobenzoic acid by filtration.

-

-

Acetylation of the Tri-iodinated Intermediate:

-

Suspend the crude 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid.

-

Add acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.

-

Heat the mixture to 80-90°C for 2-3 hours with stirring, monitoring the reaction by HPLC.

-

Cool the mixture and pour it into ice water to precipitate the crude diatrizoic acid.

-

Purification by Recrystallization

-

Add the crude diatrizoic acid to a solvent mixture of acetonitrile and water.

-

Stir the mixture for 3-4 hours at a temperature of 35-45°C.[10]

-

Filter the mixture to collect the solid purified diatrizoic acid.[10]

-

Dry the product under a vacuum.[10]

Quantification in Biological Fluids by HPLC

A validated stability-indicating RP-UPLC method can be used for the quantification of diatrizoic acid in biological samples.[11][12]

Caption: Workflow for the quantification of diatrizoic acid by HPLC.

Typical HPLC Method Parameters: [11][12]

| Parameter | Condition |

| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 0.5 µL |

| Detection Wavelength | 238 nm |

| Run Time | 12 minutes |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetic profile of diatrizoic acid. The experimental protocols for its synthesis, purification, and quantification offer valuable methodologies for researchers and professionals in the field of drug development. A thorough understanding of these core aspects is essential for the safe and effective application of diatrizoic acid as a diagnostic agent.

References

- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. DIATRIZOIC ACID CAS#: 117-96-4 [m.chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. HYPAQUE™-76(Diatrizoate Meglumine and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]

- 6. DIATRIZOIC ACID | 117-96-4 [chemicalbook.com]

- 7. mpbio.com [mpbio.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. HPLC determination of midazolam and its three hydroxy metabolites in perfusion medium and plasma from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE RENAL CLEARANCE OF 131-I LABELED MEGLUMINE DIATRIZOATE (RENOGRAFIN) IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preparation of Diatrizoate Solutions for Density Gradient Centrifugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Density gradient centrifugation is a powerful and widely used technique for the separation of cells, subcellular organelles, and macromolecules based on their buoyant density. This method involves layering a sample onto a solution that has a density gradient, followed by centrifugation. The components of the sample then migrate through the gradient until they reach a point where their own density equals that of the surrounding medium, a point known as the isopycnic position.

Diatrizoate, a derivative of tri-iodobenzoic acid, is a common component of density gradient media. Its high density and water solubility make it an excellent choice for creating solutions with the precise densities required for effective separation. Diatrizoate is often used in combination with a polysaccharide, such as Ficoll® or polysucrose, to create a medium that is iso-osmotic, thus preventing cell shrinkage or swelling during the separation process.

This technical guide provides a comprehensive overview of the preparation of diatrizoate solutions for density gradient centrifugation, including detailed protocols, quantitative data, and visualizations to aid in the successful implementation of this technique in a laboratory setting.

Principles of Diatrizoate-Based Density Gradient Media

The success of density gradient centrifugation relies on the careful preparation of the gradient medium. The key properties of a diatrizoate-based medium are its density and osmolality.

-

Density: The density of the medium is the primary determinant of the separation. Different cell types have distinct densities, and by creating a gradient of densities in the centrifugation tube, a mixture of cells can be resolved into discrete bands. Sodium diatrizoate is the main contributor to the high density of these solutions.

-

Osmolality: Maintaining an iso-osmotic environment is crucial for preserving the viability and morphology of cells. Hypertonic solutions can cause cells to lose water and shrink, altering their density, while hypotonic solutions can lead to cell swelling and lysis. Polysucrose or Ficoll® are large, inert molecules that contribute to the solution's viscosity and help to maintain the appropriate osmolality without significantly affecting the density.

Commercially available pre-mixed diatrizoate solutions, such as Histopaque® and Ficoll-Paque™, are sterile-filtered solutions of polysucrose and sodium diatrizoate adjusted to specific densities for particular applications, most commonly the separation of peripheral blood mononuclear cells (PBMCs). However, researchers may need to prepare their own solutions to customize the density for the separation of different cell types or to reduce costs.

Preparation of Diatrizoate Stock Solutions and Gradient Media

The preparation of diatrizoate solutions requires careful measurement and mixing of components to achieve the desired density and osmolality. The following sections provide protocols for preparing a common diatrizoate-Ficoll solution and for creating discontinuous gradients.

Materials and Reagents

-

Sodium diatrizoate powder

-

Ficoll® 400 or Polysucrose 400

-

Distilled or deionized water

-

Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

-

Sterile filters (0.22 µm)

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bars

-

Refractometer or densitometer for quality control (optional but recommended)

Experimental Protocol: Preparation of a 1.077 g/mL Diatrizoate-Ficoll Solution

This protocol describes the preparation of a diatrizoate-Ficoll solution with a density of approximately 1.077 g/mL, which is suitable for the isolation of lymphocytes and other mononuclear cells from peripheral blood. Several variations of this recipe have been reported in the literature.

Protocol Variation 1:

-

To 100 mL of distilled water, add 6.4 g of Ficoll® 400.

-

Stir the solution until the Ficoll® is completely dissolved. This may take some time, and gentle warming can aid in dissolution.

-

Once the Ficoll® is dissolved, add 9.9 g of sodium diatrizoate.

-

Continue stirring until the sodium diatrizoate is fully dissolved.

-

Filter the solution through a 0.22 µm sterile filter.

-

Store the solution at 4°C, protected from light.

Protocol Variation 2:

-

To 100 mL of distilled water, add 5.7 g of Ficoll® 400 and stir until dissolved.

-

Add 9.0 g of sodium diatrizoate and stir until dissolved.

-

Sterile filter the solution and store at 4°C, protected from light.

Protocol Variation 3 (Based on a commercial formulation):

-

Prepare a solution containing 6.2 g of Ficoll® 400 and 9.4 g of sodium diatrizoate in 100 mL of water.

-

Stir until all components are dissolved.

-

Sterile filter and store at 4°C, protected from light.

Quality Control: The density of the prepared solution should be verified using a densitometer or by accurately weighing a known volume. The osmolality can be measured using an osmometer and should ideally be in the range of 280-300 mOsm/kg.

Experimental Protocol: Creating a Discontinuous (Step) Gradient

Discontinuous gradients are formed by carefully layering solutions of decreasing density on top of one another. This creates sharp interfaces where cells can accumulate.

-

Layering the Gradient: a. Start with the highest density solution. Using a sterile pipette or a syringe with a long needle, carefully dispense the solution into the bottom of a centrifuge tube. b. Next, take the solution with the next highest density. Gently layer this solution on top of the first layer. To avoid mixing, place the tip of the pipette against the inner wall of the tube just above the surface of the lower layer and dispense the solution slowly. c. Repeat this process for each subsequent layer of decreasing density. d. The sample is then carefully layered on top of the completed gradient.

Data Presentation: Properties of Diatrizoate-Based Media

The following table summarizes the composition and physical properties of a commonly used diatrizoate-based medium for lymphocyte separation.

| Component | Concentration (per 100 mL) - Variation 1 | Concentration (per 100 mL) - Variation 2 | Concentration (per 100 mL) - Variation 3 | Target Density (g/mL at 20°C) | Target Osmolality (mOsm/kg) |

| Ficoll® 400/Polysucrose 400 | 6.4 g | 5.7 g | 6.2 g | 1.077 - 1.080 | ~290 |

| Sodium Diatrizoate | 9.9 g | 9.0 g | 9.4 g | ||

| Water | to 100 mL | to 100 mL | to 100 mL |

The next table provides the approximate buoyant densities of various blood cell types, which is critical for designing an effective density gradient separation.

| Cell Type | Approximate Buoyant Density (g/mL) |

| Platelets | 1.030 - 1.065 |

| Monocytes | 1.052 - 1.062 |

| Lymphocytes | 1.065 - 1.075 |

| Basophils | 1.070 - 1.080 |

| Neutrophils | 1.080 - 1.092 |

| Eosinophils | 1.085 - 1.100 |

| Erythrocytes (Red Blood Cells) | 1.090 - 1.110 |

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes involved in the preparation and use of diatrizoate solutions for density gradient centrifugation.

Caption: Workflow for the preparation of a diatrizoate-Ficoll stock solution.

Caption: Workflow for creating a discontinuous gradient and subsequent cell separation.

Conclusion